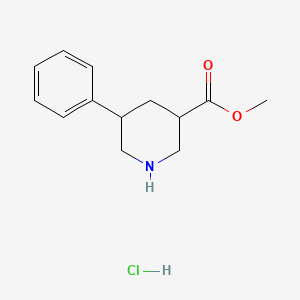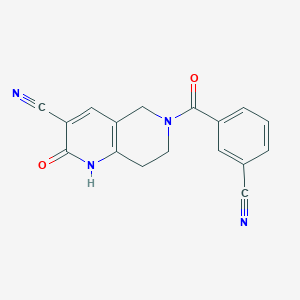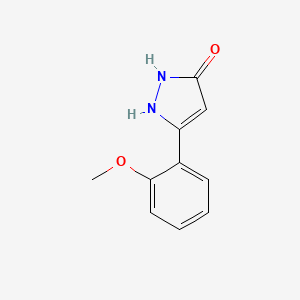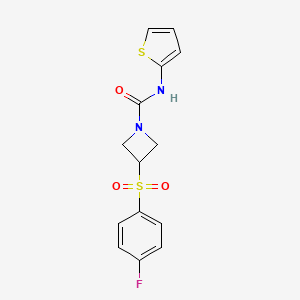![molecular formula C3H6ClNO2S B2648234 N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride CAS No. 1934421-30-3](/img/structure/B2648234.png)
N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride is a chemical compound with the molecular formula C3H6ClNO2S and a molecular weight of 155.6 g/mol . It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by its unique structure, which includes a sulfinyl group attached to a carbamoyl chloride moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride typically involves the reaction of dimethylamine with phosgene or its derivatives under controlled conditions . The reaction is carried out in a flow reactor at elevated temperatures (around 275°C) to achieve high yields. Excess phosgene is used to suppress the formation of ureas, ensuring the desired product is obtained.
Industrial Production Methods: On an industrial scale, the compound can be produced using a similar approach, with phosgene and dimethylamine as the primary reactants. The process involves careful control of reaction parameters to maximize yield and purity. Alternative methods include the use of diphosgene or triphosgene in combination with aqueous dimethylamine solutions .
化学反应分析
Types of Reactions: N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, ureas, and thiocarbamates.
Oxidation and Reduction Reactions: The sulfinyl group can participate in oxidation-reduction reactions, altering the oxidation state of sulfur.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, peracids
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed:
Carbamates: Formed by reaction with alcohols
Ureas: Formed by reaction with amines
Thiocarbamates: Formed by reaction with thiols
科学研究应用
N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent for carbamoylation reactions, facilitating the synthesis of various carbamates and ureas.
Biology: Employed in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
作用机制
The mechanism of action of N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride involves the formation of reactive intermediates that facilitate the transfer of the carbamoyl group to nucleophiles. The sulfinyl group plays a crucial role in stabilizing these intermediates, enhancing the efficiency of the reaction. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
相似化合物的比较
Dimethylcarbamoyl chloride: Shares a similar carbamoyl chloride moiety but lacks the sulfinyl group.
Methylcarbamoyl chloride: A simpler analog with only one methyl group attached to the carbamoyl chloride.
Uniqueness: N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride is unique due to the presence of the sulfinyl group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly valuable in specific synthetic applications where enhanced reactivity is required .
属性
IUPAC Name |
N-[dimethyl(oxo)-λ6-sulfanylidene]carbamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO2S/c1-8(2,7)5-3(4)6/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKDLTDFOVVRAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC(=O)Cl)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Fluoroimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2648151.png)
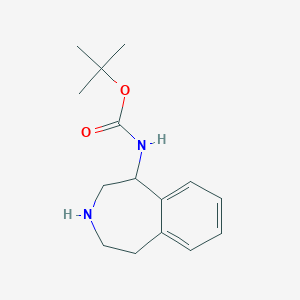
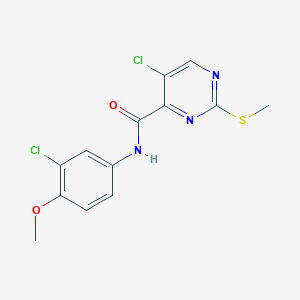
![2-(7-(3,4-diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2648157.png)
![N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide](/img/structure/B2648158.png)
![4-[(4-ethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2648159.png)

![N-(3-chloro-4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B2648163.png)
![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2648164.png)
![N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2648165.png)
